3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone
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Overview
Description
3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O. This compound is characterized by the presence of two fluorine atoms and a propiophenone group attached to a dimethylphenyl ring. It is primarily used in chemical research and synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone typically involves the reaction of 3,5-dimethylphenylacetic acid with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .
Scientific Research Applications
3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
- 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone
- 3’,4’-Difluoro-3-(3,5-dimethylphenyl)acetophenone
Uniqueness
3’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHFCKJFDWUDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644920 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-13-0 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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